1-Thia-7-azaspiro[4.4]nonane
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Overview
Description
1-Thia-7-azaspiro[44]nonane is a heterocyclic compound featuring a unique spiro structure, which includes both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-7-azaspiro[4.4]nonane typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of N-allyl-2-bromoaniline with thioglycolic acid, catalyzed by thioglycolic acid . This method yields spiro-thiazolidinone derivatives in a one-step reaction with excellent yields (67–79%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Thia-7-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
1-Thia-7-azaspiro[4.4]nonane can be compared with other similar spiro compounds:
1,4-Dithia-7-azaspiro[4.4]nonane: This compound features two sulfur atoms and has been studied for its matrix metalloproteinase inhibitory activity.
7-Oxa-1-thia-4-azaspiro[4.4]nonane: This compound includes an oxygen atom and is used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- 1,4-Dithia-7-azaspiro[4.4]nonane
- 7-Oxa-1-thia-4-azaspiro[4.4]nonane
Conclusion
1-Thia-7-azaspiro[4.4]nonane is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.
Properties
CAS No. |
105341-26-2 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
1-thia-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2 |
InChI Key |
ZTEMDISWEAKRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)SC1 |
Origin of Product |
United States |
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